Mycophenolate sodium

描述

Mycophenolate sodium is an immunosuppressant medication primarily used to prevent rejection following organ transplantation and to treat autoimmune conditions such as Crohn’s disease and lupus . It is the sodium salt form of mycophenolic acid, which was initially derived from the fungus Penicillium stoloniferum . This compound is known for its ability to inhibit the proliferation of lymphocytes, making it a crucial component in immunosuppressive therapy .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of mycophenolate sodium involves the fermentation of Penicillium species to produce mycophenolic acid. The process includes culturing the microorganism, adjusting the pH of the fermentation culture to acidic, recovering the mycelia, leaching the mycelia with an organic solvent or alkaline solution, and isolating mycophenolic acid from the leachate solution . The mycophenolic acid is then dissolved in selected solvents and treated with a sodium source to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for higher yields, and advanced purification techniques are employed to ensure the purity of the final product. The sodium salt is typically isolated directly from the reaction mixture .

化学反应分析

Types of Reactions: Mycophenolate sodium undergoes various chemical reactions, including complexation, hydrolysis, and salt formation. It can form complexes with metal ions such as iron (III) in the presence of surfactants .

Common Reagents and Conditions:

Complexation: this compound reacts with iron (III) ions in the presence of sodium dodecyl sulfate as an anionic surfactant at pH 4.

Hydrolysis: this compound is hydrolyzed to mycophenolic acid in the gastrointestinal tract.

Major Products Formed:

Complexation Reaction: The major product is a complex of this compound with iron (III) ions.

Hydrolysis Reaction: The major product is mycophenolic acid.

科学研究应用

Transplantation

Mycophenolate sodium is widely used in solid organ transplantation, including kidney, liver, and heart transplants. It is often part of a combination therapy with calcineurin inhibitors (like tacrolimus or cyclosporine) and corticosteroids. Studies have shown that MPS is effective in reducing the incidence of acute rejection episodes without significantly increasing the risk of infections compared to other immunosuppressive regimens .

Autoimmune Diseases

Recent studies have explored the use of this compound in treating autoimmune conditions such as primary Sjögren's syndrome (pSS), systemic lupus erythematosus (SLE), and rheumatoid arthritis.

- Primary Sjögren's Syndrome : A pilot study involving 11 patients with pSS refractory to other treatments demonstrated that MPS improved subjective symptoms like ocular dryness and reduced the need for artificial tears. The treatment was well-tolerated by most patients .

- Systemic Lupus Erythematosus : MPS has been shown to be effective in managing severe lupus nephritis, offering a favorable side effect profile compared to traditional therapies like cyclophosphamide .

Dermatological Conditions

Emerging evidence suggests that this compound may be beneficial in treating dermatological conditions such as cutaneous lupus erythematosus and psoriasis. Its immunosuppressive properties help mitigate the inflammatory processes associated with these conditions.

Case Studies

- Case Study on Sjögren's Syndrome : An observational study evaluated the long-term effects of MPS on 20 patients with pSS. After six months, significant improvements were noted in both subjective symptoms and objective measures of glandular function .

- Case Series on Lupus Nephritis : A series of cases reported successful management of refractory lupus nephritis with MPS, highlighting its role as a second-line agent when traditional therapies fail .

Safety Profile

The safety profile of this compound is generally favorable, with common side effects including gastrointestinal disturbances, infections, and hematological abnormalities. Monitoring blood counts and renal function is essential during treatment to mitigate risks.

作用机制

Mycophenolate sodium exerts its effects by selectively inhibiting inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanosine nucleotides . This inhibition leads to a depletion of guanosine nucleotides, which are necessary for the proliferation of T and B lymphocytes . As a result, this compound suppresses cell-mediated immune responses and antibody formation .

相似化合物的比较

Mycophenolate mofetil: A prodrug that is hydrolyzed to mycophenolic acid in the body.

Azathioprine: Another immunosuppressant used in organ transplantation and autoimmune diseases.

Comparison:

Mycophenolate mofetil vs. Mycophenolate sodium: Both compounds are hydrolyzed to mycophenolic acid, but this compound is available as an enteric-coated formulation to reduce gastrointestinal side effects.

This compound vs. Azathioprine: this compound is more selective in inhibiting lymphocyte proliferation and has a different mechanism of action compared to azathioprine, which is a purine analog that interferes with DNA synthesis.

This compound stands out due to its specific inhibition of inosine monophosphate dehydrogenase, making it a potent and selective immunosuppressant .

生物活性

Mycophenolate sodium (EC-MPS) is an enteric-coated formulation of mycophenolic acid, primarily utilized as an immunosuppressive agent in organ transplantation, particularly kidney transplants. This article explores its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Overview of this compound

This compound is designed to improve gastrointestinal tolerability compared to its predecessor, mycophenolate mofetil (MMF). It releases mycophenolic acid in the small intestine rather than the stomach, aiming to reduce gastrointestinal side effects while maintaining immunosuppressive efficacy.

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for understanding its biological activity:

- Bioavailability : The absolute bioavailability of EC-MPS is approximately 72% .

- Half-life : The mean terminal half-life of mycophenolic acid ranges from 8 to 16 hours .

- Metabolism : Mycophenolic acid is metabolized in the liver to mycophenolic acid glucuronide (MPAG), which is primarily excreted in urine .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 72% |

| Half-life | 8-16 hours |

| Primary Metabolite | MPAG |

| Excretion | Urine |

Clinical Efficacy

Multiple studies have demonstrated that EC-MPS is as effective as MMF in preventing acute rejection in kidney transplant patients. A pivotal study showed that patients converted from MMF to EC-MPS maintained similar rates of efficacy and safety:

- Efficacy Failure Rates : EC-MPS (2.5%) vs. MMF (6.1%) .

- Biopsy-Proven Acute Rejection : EC-MPS (1.3%) vs. MMF (3.1%) .

- Chronic Rejection Rates : EC-MPS (3.8%) vs. MMF (4.9%) .

Table 2: Efficacy Outcomes Comparison

| Outcome | EC-MPS (%) | MMF (%) |

|---|---|---|

| Efficacy Failure | 2.5 | 6.1 |

| Biopsy-Proven Acute Rejection | 1.3 | 3.1 |

| Biopsy-Proven Chronic Rejection | 3.8 | 4.9 |

Safety Profile

The safety profile of this compound has been a significant focus in clinical studies:

- Gastrointestinal Events : The incidence of gastrointestinal adverse events was similar between EC-MPS and MMF groups (29.6% vs. 24.5% at 12 months) .

- Neutropenia : Low incidence rates were observed for both formulations, with EC-MPS at 0.6% compared to MMF at 3.1% .

- Infection Rates : Serious infections were significantly lower in the EC-MPS group (8.8% vs. 16.0%) .

Case Studies and Research Findings

Several case studies highlight the clinical applications and outcomes associated with this compound:

- Study on Renal Transplant Patients : A multicenter trial involving over 1700 kidney transplant patients found that EC-MPS was associated with lower rates of biopsy-proven acute rejection compared to MMF, suggesting improved graft outcomes with fewer required dose adjustments .

- Quality of Life Improvements : Patients switched from MMF to EC-MPS reported improved health-related quality of life measures, indicating a potential advantage beyond mere clinical efficacy .

属性

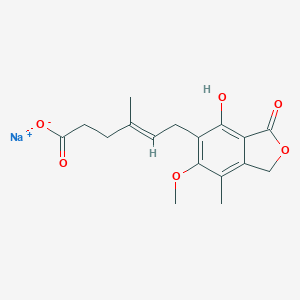

CAS 编号 |

37415-62-6 |

|---|---|

分子式 |

C17H20NaO6 |

分子量 |

343.3 g/mol |

IUPAC 名称 |

sodium;(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

InChI |

InChI=1S/C17H20O6.Na/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;/h4,20H,5-8H2,1-3H3,(H,18,19);/b9-4+; |

InChI 键 |

XXFIICJIHVLJFB-JOKMOOFLSA-N |

SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)[O-])O.[Na+] |

手性 SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O.[Na] |

规范 SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O.[Na] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

相关CAS编号 |

23047-11-2 |

同义词 |

Cellcept Mofetil Hydrochloride, Mycophenolate Mofetil, Mycophenolate mycophenolate mofetil mycophenolate mofetil hydrochloride Mycophenolate Sodium Mycophenolate, Sodium Mycophenolic Acid mycophenolic acid morpholinoethyl ester myfortic RS 61443 RS-61443 RS61443 Sodium Mycophenolate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does mycophenolate sodium exert its immunosuppressive effects?

A: this compound is a prodrug that is rapidly hydrolyzed to its active metabolite, mycophenolic acid (MPA). [, , , ] MPA is a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). [, , , , ] This enzyme plays a crucial role in the de novo synthesis pathway of guanine nucleotides, which are essential for DNA and RNA synthesis. [, , ] By inhibiting IMPDH, MPA effectively blocks the proliferation of lymphocytes (T and B cells) that rely heavily on the de novo pathway for nucleotide synthesis. [, , , , ] Other cell types can utilize the salvage pathway for nucleotide synthesis, making MPA's action more selective toward lymphocytes. [, , ]

Q2: What is the molecular formula and weight of mycophenolic acid?

A: Mycophenolic acid (MPA) has the molecular formula C17H20O6 and a molecular weight of 320.34 g/mol. [, ]

Q3: Are there any known compatibility or stability concerns with this compound formulations?

A: Studies have evaluated the pharmacokinetics of mycophenolic acid released from the enteric-coated formulation of this compound and noted "aberrant and extremely variable pharmacokinetic profiles, characterized by multiple peaks of mycophenolic acid concentrations and high basal drug concentrations." [] This suggests potential challenges in achieving consistent and predictable drug absorption with this specific formulation. Further research is necessary to better understand the factors influencing the stability and compatibility of this compound formulations.

Q4: How is this compound absorbed, metabolized, and excreted?

A: this compound is rapidly absorbed and converted to MPA. [, , ] It undergoes hepatic metabolism by glucuronyl transferase to the inactive MPA glucuronide (MPAG), which is the predominant metabolite. [, , ] The majority of an administered dose is found as MPAG in the urine. [] The mean terminal half-life of MPA ranges from 8 to 16 hours. [, ]

Q5: Has the efficacy of this compound been demonstrated in clinical trials?

A: Yes, clinical trials have demonstrated the efficacy of this compound in preventing acute rejection after renal transplantation. [, , , , ] Studies have also shown comparable efficacy between enteric-coated this compound and mycophenolate mofetil in de novo kidney transplant patients. [, ]

Q6: Is there a correlation between MPA exposure and efficacy in preventing rejection?

A: Research indicates a well-documented relationship between efficacy (in terms of acute rejection episodes) and exposure to mycophenolic acid, measured as area under the curve (AUC) and C0. [, ] Initial systemic under exposure to MPA has been associated with increased risk of acute rejection. []

Q7: Has this compound been studied for indications other than renal transplantation?

A: Yes, this compound has been investigated for its potential in treating autoimmune diseases, including systemic lupus erythematosus (SLE) and scleroderma-associated interstitial lung disease. [, , ] Studies have suggested its potential efficacy and safety in these patient populations. [, , ]

Q8: Are there any specific drug delivery strategies being explored for this compound?

A: Although the provided articles do not focus on specific drug delivery strategies for this compound, research has explored enteric coating as a method to improve the tolerability of this compound by targeting its release to the small intestine. [, , , , ] Further research may explore additional drug delivery strategies to improve targeting and minimize adverse effects.

Q9: What analytical methods are used to measure MPA concentrations?

A: Several analytical methods are used for quantifying MPA levels, including high-performance liquid chromatography (HPLC), enzyme multiplied immunoassay technique (EMIT), and ultraperformance liquid chromatography coupled to tandem mass spectrometry. [, , , , ]

Q10: Are there simplified methods for estimating MPA exposure?

A: Research has explored limited sampling strategies to estimate MPA AUC using a few strategically timed blood samples. [, , ] This simplifies the monitoring process and makes it more feasible in clinical settings.

Q11: Is there any information on the environmental impact of this compound?

A11: The provided research articles do not address the environmental impact of this compound. Further research is necessary to evaluate its potential ecotoxicological effects and develop strategies for mitigating any negative environmental impacts.

Q12: What are some alternative immunosuppressive agents to this compound?

A: Other immunosuppressive agents used in transplantation include azathioprine, mizoribine, cyclosporine, tacrolimus, sirolimus, and everolimus. [, , , , , , , ] The choice of immunosuppressive regimen depends on various factors, including the specific organ transplanted, patient characteristics, and potential side effects.

Q13: What resources are available to researchers studying this compound?

A13: Resources available for researchers include databases like PubMed, clinical trial registries, scientific journals, and research networks focused on transplantation and immunology. Additionally, pharmaceutical companies involved in developing and manufacturing this compound formulations may provide resources and support for research activities.

Q14: When was this compound introduced as an immunosuppressive agent?

A: Mycophenolate mofetil, the morpholino ester prodrug of MPA, was introduced as an effective immunosuppressant. [] Enteric-coated this compound (Myfortic®) was subsequently formulated to improve MPA-related upper gastrointestinal adverse events. [] It was approved by the Food and Drug Administration for marketing in the United States, offering an alternative option for transplant patients. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。